Specific Scientific Field: Chemical Engineering and Material Science
Summary of the Application: DPHA is an attractive raw material used for the production of polyesters, polyethers, polyurethanes, and alkyd resins . These materials have a wide range of applications in various industries, including automotive, construction, and electronics.
Methods of Application or Experimental Procedures: The synthesis of these materials typically involves the reaction of DPHA with other monomers under specific conditions. For example, in the case of polyurethanes, DPHA can be reacted with a diisocyanate in the presence of a catalyst .
Results or Outcomes: The use of DPHA in these reactions often results in materials with improved properties, such as increased strength and durability .
Specific Scientific Field: Polymer Science and Engineering
Summary of the Application: DPHA is used in UV curing applications. It is highly efficient in photoinitiated free radical reactions .
Methods of Application or Experimental Procedures: In UV curing, DPHA is mixed with a photoinitiator and exposed to UV light. The UV light triggers a reaction that causes the DPHA to polymerize and harden .
Results or Outcomes: The use of DPHA in UV curing can reduce oxygen inhibition and improve photosensitivity with a small amount of additive .
Specific Scientific Field: Optical Engineering
Summary of the Application: DPHA is one of the constituents of prepolymer syrup used to fabricate H-PDLCs gratings .
Methods of Application or Experimental Procedures: In the fabrication of H-PDLCs, DPHA is mixed with other constituents to form a prepolymer syrup. This syrup is then exposed to a specific pattern of light to create the holographic grating .
Results or Outcomes: The use of DPHA in this application allows for the creation of H-PDLCs with specific optical properties .
Specific Scientific Field: Chemical Engineering and Organic Chemistry
Summary of the Application: DPHA is used in the synthesis of dipentaerythritol (DPE) from pentaerythritol (PE) under acidic conditions .
Methods of Application or Experimental Procedures: The synthesis involves a selective dimerization process where PE is suspended in sulfolane at a ratio of 2333 g/L at 175 °C for 60 minutes with a low amount of sulfuric acid (0.5 mol%) .
Results or Outcomes: The optimized conditions resulted in DPE with 16% yield (72% GPC purity) for 28% conversion of PE, corresponding to 57% DPE selectivity .
Specific Scientific Field: Material Science and Nanotechnology
Summary of the Application: DPHA is used to prepare nanoporous/non-porous polymeric thin films for drug delivery systems .
Methods of Application or Experimental Procedures: The preparation involves the reaction of DPHA with other monomers under specific conditions to form the desired polymeric thin films .
Results or Outcomes: The use of DPHA in this application allows for the creation of nanoporous/non-porous polymeric thin films with specific properties suitable for drug delivery systems .
Dipentaerythritol hexaacrylate is a multifunctional acrylate monomer with the molecular formula C28H34O13 and a molecular weight of approximately 578 g/mol. This compound is characterized by its high thermal stability and ability to form polymers, making it valuable in various industrial applications, particularly in coatings, adhesives, and photopolymers. Its structure allows it to participate in crosslinking reactions, leading to the formation of durable and chemically resistant materials .
Dipentaerythritol hexaacrylate primarily undergoes polymerization reactions when exposed to ultraviolet light or heat, resulting in the formation of crosslinked polymer networks. The reaction mechanism typically involves the generation of free radicals that initiate the polymerization process. This compound can also react with other monomers to create copolymers, enhancing its mechanical properties and versatility in applications such as coatings and adhesives .
Dipentaerythritol hexaacrylate can be synthesized through several methods:
Dipentaerythritol hexaacrylate is utilized in various fields due to its unique properties:
Dipentaerythritol hexaacrylate shares similarities with other multifunctional acrylate compounds but exhibits unique properties that set it apart:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethylolpropane triacrylate | C15H18O6 | Lower molecular weight; used mainly for coatings. |
Pentaerythritol triacrylate | C15H18O6 | Similar crosslinking ability; lower functionality. |
Hexanediol diacrylate | C12H18O4 | More flexible polymers; lower thermal stability. |
Tetraethylene glycol diacrylate | C12H18O6 | Increased flexibility; used for softer materials. |
Dipentaerythritol hexaacrylate is notable for its high functionality and thermal stability, which contribute to its effectiveness in forming robust polymer networks compared to these similar compounds .
Irritant